Gulonolactone (CAS 6322-07-2) vs. D-Glucuronolactone: Direct Enzyme Substrate Specificity
Gulonolactone is the immediate and dedicated substrate for L-gulonolactone oxidase (GULO), the final enzyme in vitamin C synthesis, with a reported Km range of 0.005 to 33.8 µM for the enzyme [1]. In contrast, D-glucuronolactone (CAS 32449-92-6) is an upstream intermediate that requires conversion by TPN L-gulonic dehydrogenase before it can enter the terminal oxidation step [2].
| Evidence Dimension | Enzyme substrate specificity (Km for L-gulonolactone oxidase, EC 1.1.3.8) |
|---|---|
| Target Compound Data | Km range: 0.005 – 33.8 µM (L-gulono-1,4-lactone) |
| Comparator Or Baseline | D-Glucuronolactone is not a substrate for L-gulonolactone oxidase; requires prior enzymatic conversion. |
| Quantified Difference | Gulonolactone is the direct, cognate substrate; D-glucuronolactone must be converted to gulonolactone before oxidation. |
| Conditions | L-gulonolactone oxidase activity assays across various species and pH levels (pH 7.4 to 9.0). |
Why This Matters
For studies of terminal vitamin C biosynthesis or GULO enzyme kinetics, gulonolactone is the required substrate; D-glucuronolactone will not yield direct activity measurements and introduces upstream variables.
- [1] BRENDA Enzyme Database. EC 1.1.3.8 - L-gulonolactone oxidase. KM Value table. Available at: https://www.brenda-enzymes.org/enzyme.php?ecno=1.1.3.8 View Source
- [2] Mano, Y., et al. (1959). Formation of L-gulonolactone from D-glucuronolactone with TPN L-gulonic dehydrogenase. Biochimica et Biophysica Acta, 34, 563-564. PMID: 14420723. View Source
